4-Chloro-2,6-dibromotoluene
Overview
Description
4-Chloro-2,6-dibromotoluene is an organic compound with the molecular formula C7H5Br2Cl It is a derivative of toluene, where the methyl group is substituted with chlorine and bromine atoms at the 4, 2, and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-dibromotoluene typically involves the bromination and chlorination of toluene. One common method is the stepwise halogenation of toluene, where bromine and chlorine are introduced under controlled conditions. For instance, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). Chlorination can be performed using chlorine gas (Cl2) with a catalyst like iron(III) chloride (FeCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance yield and purity. Industrial methods also focus on minimizing by-products and optimizing the use of catalysts to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-dibromotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The halogen atoms can be reduced to form less substituted toluene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents can facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted toluene derivatives, while oxidation can produce benzoic acid derivatives.
Scientific Research Applications
4-Chloro-2,6-dibromotoluene has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of halogenated aromatic compounds.
Biology: Its derivatives may be explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Chloro-2,6-dibromotoluene exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The specific pathways involved can vary based on the compound’s structure and the nature of its interactions with biological molecules.
Comparison with Similar Compounds
4-Chloro-2,6-dibromotoluene can be compared with other halogenated toluene derivatives, such as:
- 2,4-Dichlorotoluene
- 2,6-Dibromotoluene
- 4-Bromo-2-chlorotoluene
These compounds share similar structural features but differ in the position and type of halogen substituents. The unique combination of chlorine and bromine in this compound imparts distinct chemical properties, making it valuable for specific applications where other derivatives may not be as effective.
Properties
IUPAC Name |
1,3-dibromo-5-chloro-2-methylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHITJWZONUGGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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